Cas no 80-21-7 (3-Amino-N-phenylbenzenesulfonamide)

3-Amino-N-phenylbenzenesulfonamide structure
80-21-7 structure
Nome do Produto:3-Amino-N-phenylbenzenesulfonamide
N.o CAS:80-21-7
MF:C12H12N2O2S
MW:248.300881385803
MDL:MFCD00035928
CID:34206
PubChem ID:66454

3-Amino-N-phenylbenzenesulfonamide Propriedades químicas e físicas

Nomes e Identificadores

    • 3-Amino-N-phenylbenzenesulfonamide
    • m-AMINOBENZENESULFONANILIDE
    • 3-AMINOBENZENESULFONANILIDE
    • 3-amino-n-phenyl-benzenesulfonamid
    • m-aminobenzenesulphonanilide
    • 3-Aminobenzene sulfanilide
    • 3-Aminosulfonanilide
    • Metanilanilide
    • m-aminobenzensulfonanilid
    • A839866
    • BBL003796
    • SR-01000326064
    • DS-0496
    • Benzenesulfonamide, 3-amino-N-phenyl-
    • AKOS000143468
    • 80-21-7
    • UNII-TB92UA8FRX
    • STK522202
    • SMR000274072
    • Z239126054
    • TB92UA8FRX
    • Benzenesulfonanilide, 3-amino-
    • MLS000703707
    • DTXSID7058830
    • m-Aminobenzenesufhonanilide
    • AM20060863
    • m-Aminobenzene sulfonanilide
    • SCHEMBL3973555
    • SR-01000326064-1
    • 3-amino-N-phenylbenzene-1-sulfonamide
    • EN300-39177
    • MFCD00035928
    • W-104243
    • NSC4989
    • AC-11897
    • CS-0207123
    • FT-0689282
    • 3-Amino-N-phenyl-benzenesulfonamide
    • EINECS 201-259-4
    • Benzenesulfonamide,3-amino-N-phenyl-
    • CHEMBL1447534
    • NSC-4989
    • NSC 4989
    • SOZFVONLAQIHRF-UHFFFAOYSA-N
    • NCGC00245017-01
    • NS00038066
    • SY112648
    • 3-Amino-N-phenylbenzenesulfonamide (ACI)
    • Metanilanilide (6CI, 7CI, 8CI)
    • 3-(N-Phenylaminosulfonyl)aniline
    • ALBB-025720
    • DB-014243
    • MDL: MFCD00035928
    • Inchi: 1S/C12H12N2O2S/c13-10-5-4-8-12(9-10)17(15,16)14-11-6-2-1-3-7-11/h1-9,14H,13H2
    • Chave InChI: SOZFVONLAQIHRF-UHFFFAOYSA-N
    • SMILES: O=S(C1C=C(N)C=CC=1)(NC1C=CC=CC=1)=O

Propriedades Computadas

  • Massa Exacta: 248.06200
  • Massa monoisotópica: 248.062
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 2
  • Contagem de aceitadores de ligações de hidrogénio: 4
  • Contagem de Átomos Pesados: 17
  • Contagem de Ligações Rotativas: 3
  • Complexidade: 331
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Contagem de Tautomeros: nothing
  • Carga de Superfície: 0
  • XLogP3: nothing
  • Superfície polar topológica: 80.6A^2

Propriedades Experimentais

  • Cor/Forma: IV or Y powder
  • Densidade: 1.373
  • Ponto de Fusão: ≥121°C
  • Ponto de ebulição: 458.9°C at 760 mmHg
  • Ponto de Flash: 231.3 °C
  • Índice de Refracção: 1.669
  • PSA: 80.57000
  • LogP: 3.80460

3-Amino-N-phenylbenzenesulfonamide Informações de segurança

3-Amino-N-phenylbenzenesulfonamide Dados aduaneiros

  • CÓDIGO SH:2935009090
  • Dados aduaneiros:

    China Customs Code:

    2935009090

    Overview:

    2935009090 Other sulphonates(Acyl)amine. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:35.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2935009090 other sulphonamides VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:35.0%

3-Amino-N-phenylbenzenesulfonamide Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
abcr
AB308960-5 g
3-Amino-N-phenylbenzenesulfonamide; 98%
80-21-7
5g
€123.40 2023-06-21
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
A14380-250mg
3-Amino-N-phenylbenzenesulfonamide
80-21-7 97%
250mg
¥110.0 2023-09-09
Fluorochem
076733-5g
3-Amino-N-phenylbenzenesulfonamide
80-21-7 95%
5g
£53.00 2022-03-01
TRC
A061005-250mg
3-Amino-N-phenylbenzenesulfonamide
80-21-7
250mg
$ 185.00 2022-05-31
eNovation Chemicals LLC
D960367-5g
3-Aminobenzenesulfonanilide
80-21-7 97%
5g
$210 2024-06-06
abcr
AB308960-5g
3-Amino-N-phenylbenzenesulfonamide, 98%; .
80-21-7 98%
5g
€118.40 2025-03-19
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBS8847-100g
3-amino-N-phenylbenzene-1-sulfonamide
80-21-7 95%
100g
¥2801.0 2024-04-17
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBS8847-1g
3-amino-N-phenylbenzene-1-sulfonamide
80-21-7 95%
1g
¥418.0 2024-04-17
A2B Chem LLC
AH49165-25g
3-Amino-N-phenylbenzenesulfonamide
80-21-7 98%(HPLC)
25g
$151.00 2024-04-19
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBS8847-5g
3-amino-N-phenylbenzene-1-sulfonamide
80-21-7 95%
5g
¥1462.0 2024-04-17

3-Amino-N-phenylbenzenesulfonamide Método de produção

Synthetic Routes 1

Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: Water ;  rt → 100 °C; 2 h, 100 °C
Referência
Structure-activity relationships of agonists for the orphan G protein-coupled receptor GPR27
Pillaiyar, Thanigaimalai ; et al, European Journal of Medicinal Chemistry, 2021, 225,

Synthetic Routes 2

Condições de reacção
1.1 Reagents: Chlorosulfonic acid ;  6 h, 150 °C
2.1 Reagents: Pyridine ;  1 h, 80 °C
3.1 Reagents: Iron ,  Ammonium chloride Solvents: Ethanol ;  2 h, 90 °C
Referência
Optimization of Potent and Specific Trypanothione Reductase Inhibitors: A Structure-Based Drug Discovery Approach
Battista, Theo; et al, ACS Infectious Diseases, 2022, 8(8), 1687-1699

Synthetic Routes 3

Condições de reacção
1.1 Reagents: Pyridine ;  1 h, 80 °C
2.1 Reagents: Iron ,  Ammonium chloride Solvents: Ethanol ;  2 h, 90 °C
Referência
Optimization of Potent and Specific Trypanothione Reductase Inhibitors: A Structure-Based Drug Discovery Approach
Battista, Theo; et al, ACS Infectious Diseases, 2022, 8(8), 1687-1699

Synthetic Routes 4

Condições de reacção
1.1 Reagents: Chlorosulfonic acid
2.1 Solvents: Water
3.1 Reagents: Iron ,  Hydrochloric acid Solvents: Water
Referência
Synthesis of 3-methyl-1-phenyl-5-pyrazolones containing arylaminosulfonyl groups
Lisitsyn, V. N.; et al, Zhurnal Organicheskoi Khimii, 1994, 30(5), 735-9

Synthetic Routes 5

Condições de reacção
1.1 Reagents: Iron ,  Ferrous sulfate Solvents: Methanol ,  Water ;  overnight, reflux
Referência
Synthesis and anticandidal activity of azole-containing sulfonamides
Qandil, Amjad M.; et al, Archiv der Pharmazie (Weinheim, 2008, 341(2), 99-112

Synthetic Routes 6

Condições de reacção
1.1 Reagents: Iron ,  Ammonium chloride Solvents: Ethanol ;  2 h, 90 °C
Referência
Optimization of Potent and Specific Trypanothione Reductase Inhibitors: A Structure-Based Drug Discovery Approach
Battista, Theo; et al, ACS Infectious Diseases, 2022, 8(8), 1687-1699

Synthetic Routes 7

Condições de reacção
1.1 Reagents: Sodium hydride Catalysts: Cuprous chloride Solvents: Methanol ;  48 h, rt
Referência
Chemoselective N-arylation of aminobenzene sulfonamides via copper catalysed Chan-Evans-Lam reactions
Zu, Weisai; et al, Organic Chemistry Frontiers, 2019, 6(9), 1356-1360

Synthetic Routes 8

Condições de reacção
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; 2 h, rt
2.1 Reagents: Hydrochloric acid Solvents: Water ;  rt → 100 °C; 2 h, 100 °C
Referência
Structure-activity relationships of agonists for the orphan G protein-coupled receptor GPR27
Pillaiyar, Thanigaimalai ; et al, European Journal of Medicinal Chemistry, 2021, 225,

3-Amino-N-phenylbenzenesulfonamide Raw materials

3-Amino-N-phenylbenzenesulfonamide Preparation Products

3-Amino-N-phenylbenzenesulfonamide Literatura Relacionada

Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:80-21-7)3-Amino-N-phenylbenzenesulfonamide
A839866
Pureza:99%/99%
Quantidade:25g/100g
Preço ($):158.0/356.0